molecular formula C37H50N2O10 B10772002 Methyllycanonitine

Methyllycanonitine

Cat. No.: B10772002
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-BVFBBISOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllycaconitine can be synthesized through a series of chemical reactions involving the extraction and purification from Delphinium species. The isolation process typically involves the use of organic solvents such as chloroform, followed by crystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of methyllycaconitine is not widely established due to its complex structure and the difficulty in obtaining high yields. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Methyllycaconitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of methyllycaconitine.

Comparison with Similar Compounds

    Lycaconitine: Another diterpenoid alkaloid found in Delphinium species, with similar toxic properties.

    Aconitine: A well-known alkaloid with potent neurotoxic effects, found in Aconitum species.

    Delphinine: Another alkaloid from Delphinium species, with similar pharmacological properties.

Uniqueness: Methyllycaconitine is unique due to its specific antagonistic action on the α7 neuronal nicotinic acetylcholine receptor, which distinguishes it from other similar compounds . This specificity makes it a valuable tool for studying the pharmacology of this receptor and exploring potential therapeutic applications.

Properties

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1

InChI Key

XLTANAWLDBYGFU-BVFBBISOSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Origin of Product

United States

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